molecular formula C3H4N3NaS B3055939 1-Cyano-3-methylthiourea, monosodium salt CAS No. 67944-71-2

1-Cyano-3-methylthiourea, monosodium salt

Cat. No. B3055939
CAS RN: 67944-71-2
M. Wt: 137.14 g/mol
InChI Key: DUIYSPUSAFHYLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyano-3-methylthiourea, monosodium salt, also known as 1-Cyano-3-methylisothiourea sodium salt, is a chemical compound with the linear formula CH3NHC(SNa)=NCN . It has a molecular weight of 139.15 . .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CH3NHC(SNa)=NCN . The compound has a molecular weight of 139.15 .


Physical And Chemical Properties Analysis

This compound is an off-white powder . It has a melting point of 290°C (dec.) . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Neuroprotection and Cognition Enhancement

1-Cyano-3-methylthiourea derivatives have been explored for their potential in neuroprotection and cognition enhancement. Research on various salts of 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea demonstrated their calcium-blocking properties and their effects on N-methyl-D-aspartate (NMDA) receptors, indicating potential applications in neurology and cognitive disorders (Perlovich et al., 2009).

Antitumor Activity

Studies have synthesized monosodium phosphate salts of certain compounds related to 1-Cyano-3-methylthiourea, revealing potent antitumor activity. These salts showed rapid conversion in vivo and demonstrated significant effects on enzymes related to tumor cells, suggesting their potential as anticancer agents (Chou et al., 2010).

Fluorescent Probes in Analytical Chemistry

A novel water-soluble fluorescent probe based on 1-Cyano-3-methylthiourea has been synthesized for the determination of methylamine. This probe offers a sensitive and accurate method for measuring methylamine in water samples, indicating its utility in environmental and analytical chemistry (Gu et al., 2001).

Organic Synthesis and Chemical Stability

Research into the chemical stability and properties of 1-Cyano-3-methylthiourea derivatives, such as cyano(ethoxycarbonothioylthio)methyl benzoate, has provided insights into their potential applications in organic synthesis and material science. These studies have explored their behavior in various chemical reactions, contributing to the understanding of their practical applications (Bagal et al., 2006).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 1-Cyano-3-methylthiourea have been used to investigate hydrogen bonding and self-assembly processes. These studies provide valuable insights into the design and synthesis of novel supramolecular structures (Mahon et al., 2003).

Safety and Hazards

1-Cyano-3-methylthiourea, monosodium salt may cause eye, skin, and respiratory tract irritation . It is recommended to use proper personal protective equipment when handling this compound . In case of accidental ingestion or inhalation, medical aid should be sought immediately .

properties

IUPAC Name

sodium;N-cyano-N'-methylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S.Na/c1-5-3(7)6-2-4;/h1H3,(H2,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIYSPUSAFHYLH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC#N)[S-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N3NaS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218156
Record name 1-Cyano-3-methylthiourea, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67944-71-2
Record name 1-Cyano-3-methylthiourea, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067944712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyano-3-methylthiourea, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyano-3-methylthiourea, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.687
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyano-3-methylthiourea, monosodium salt
Reactant of Route 2
Reactant of Route 2
1-Cyano-3-methylthiourea, monosodium salt
Reactant of Route 3
1-Cyano-3-methylthiourea, monosodium salt
Reactant of Route 4
Reactant of Route 4
1-Cyano-3-methylthiourea, monosodium salt
Reactant of Route 5
1-Cyano-3-methylthiourea, monosodium salt
Reactant of Route 6
1-Cyano-3-methylthiourea, monosodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.